1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMSKIKYADWREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603033 | |

| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111041-03-3 | |

| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a key building block in modern medicinal chemistry. Its unique bifunctional nature, possessing both a reactive chloroethyl group and a versatile carbonitrile moiety on a piperidine scaffold, makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies for its characterization, and essential safety and handling protocols. The information presented herein is intended to empower researchers to utilize this compound effectively and safely in their drug discovery and development endeavors.

Physicochemical Properties

The hydrochloride salt of 1-(2-chloroethyl)piperidine-4-carbonitrile is a stable, solid material, facilitating its storage and handling in a laboratory setting. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 111041-03-3 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1][2] |

| Molecular Weight | 209.12 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | |

| Storage Temperature | Ambient |

Further detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Molecular Structure and Reactivity

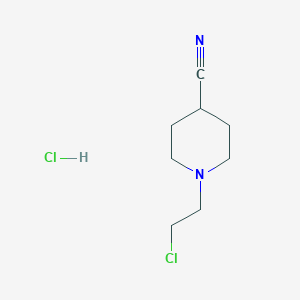

The molecular structure of this compound is fundamental to its utility in chemical synthesis. The protonated piperidine nitrogen enhances the compound's stability and water solubility.[4]

Caption: Molecular structure of this compound.

The reactivity of this molecule is characterized by two primary sites:

-

The Chloroethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups.

-

The Carbonitrile Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for molecular elaboration.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A multi-technique approach is recommended.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show a series of multiplets for the piperidine ring protons. The protons of the chloroethyl group will likely appear as triplets, with the methylene group adjacent to the chlorine being the most downfield.

-

¹³C NMR: The carbon spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon bearing the nitrile group will be significantly downfield, as will the carbon attached to the chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic sharp peak corresponding to the C≡N stretch of the nitrile group is expected around 2240-2260 cm⁻¹.

-

C-H stretching vibrations for the alkane-like piperidine ring and chloroethyl group will be observed in the 2850-3000 cm⁻¹ region.

-

The C-Cl stretch will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the free base (C₈H₁₃ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. Instrument parameters and specific conditions should be optimized for the available equipment.

NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR analysis.

HPLC Purity Assessment

Caption: A generalized workflow for HPLC purity analysis.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1][3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin: Wash affected area with soap and water.

-

Ingestion: Seek immediate medical attention.

-

Inhalation: Move to fresh air.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel chemical entities. A thorough understanding of its physical properties, reactivity, and proper handling is paramount for its successful and safe application in research and development. The analytical methods and safety protocols outlined in this guide provide a solid foundation for scientists working with this compound.

References

-

Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]

An In-Depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(2-chloroethyl)piperidine-4-carbonitrile hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and potential applications of this versatile intermediate, with a focus on the scientific principles that underpin its utility.

Introduction: A Moiety of Interest in Pharmaceutical Synthesis

This compound is a bifunctional molecule featuring a piperidine ring substituted with a reactive chloroethyl group and a synthetically versatile carbonitrile moiety.[1] Its hydrochloride salt form enhances stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions and biological assays.[1] The presence of the chloroethyl group, a potent alkylating agent, makes this compound a valuable precursor for introducing the piperidinylethyl scaffold into larger molecules, a common structural motif in centrally acting pharmaceuticals.[1] The carbonitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its synthetic utility.[1]

This guide will provide a detailed exploration of the synthesis of this compound, its analytical characterization, and its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 111041-03-3 | |

| Molecular Formula | C₈H₁₄Cl₂N₂ | |

| Molecular Weight | 209.12 g/mol | |

| Appearance | Solid | N/A |

| Purity | Typically ≥98% | |

| Storage | Ambient temperature | |

| InChI Key | DDMSKIKYADWREH-UHFFFAOYSA-N |

Safety Information:

This compound is classified as a warning-level hazard. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the hydroxyethylation of piperidine-4-carbonitrile, followed by chlorination of the resulting alcohol intermediate. This approach allows for controlled introduction of the chloroethyl group and avoids potential side reactions associated with direct alkylation using more reactive haloethylating agents.

Sources

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride molecular weight

An In-Depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No: 111041-03-3), a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond basic data, this document elucidates the compound's core characteristics, synthesis rationale, analytical validation, and strategic applications, offering field-proven insights for professionals in drug discovery and development.

Section 1: Core Physicochemical Properties and Structural Elucidation

This compound is a bifunctional molecule featuring a reactive chloroethyl group and a versatile carbonitrile moiety on a piperidine scaffold.[1] Its hydrochloride salt form is preferred in laboratory and industrial settings for its enhanced stability and solubility in aqueous solutions, which facilitates its use in biological studies and synthetic reactions.[1]

The precise molecular weight is a cornerstone for all stoichiometric calculations in synthesis and for definitive identification in mass spectrometry analysis. The accepted molecular weight of the hydrochloride salt is 209.12 g/mol .[2][3][4]

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Weight | 209.12 g/mol | [2][3][4] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [2][3][4] |

| CAS Number | 111041-03-3 | [2][3] |

| Synonyms | 1-(2-chloroethyl)-4-piperidinecarbonitrile hydrochloride | [2] |

| Purity (Typical) | 97-98% | [2][5] |

| InChI Key | DDMSKIKYADWREH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | N#CC1CCN(CCCl)CC1.Cl | [2][5] |

| Storage Temperature | Ambient | [2] |

Section 2: Synthesis Rationale and Workflow

The synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile is most commonly achieved via direct alkylation.[1] This pathway is favored for its efficiency and scalability.

Causality of Experimental Design:

-

Choice of Reactants: The synthesis typically involves the N-alkylation of piperidine-4-carbonitrile with a two-carbon electrophile containing a leaving group, such as 1,2-dichloroethane or 1-bromo-2-chloroethane. The use of a reagent with two potential leaving groups (e.g., two chlorides) requires careful control of stoichiometry to favor mono-alkylation over dimerization.

-

Role of the Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting piperidine's nitrogen, which would render it non-nucleophilic.

-

Solvent Selection: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Conversion to Hydrochloride Salt: The final freebase is often converted to its hydrochloride salt by treatment with hydrochloric acid (either gaseous or in a solvent like isopropanol or ether). This step enhances stability and provides a crystalline solid that is easier to handle, purify via recrystallization, and weigh accurately.

Diagram: Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of the target compound.

Section 3: Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its structure is a common scaffold in medicinal chemistry, valued for the strategic placement of its reactive groups.[1]

-

Scaffold for Drug Discovery: The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a synthetic handle for further elaboration into more complex molecules.[1]

-

Neurological and Psychiatric Drug Candidates: The piperidine scaffold is central to many CNS-active agents. This intermediate is used in the synthesis of compounds targeting various receptors and enzymes in the brain.[1]

-

Oncology Research: The chloroethyl group is a classic alkylating agent.[1] While reactive, it can be incorporated into larger molecules designed to target specific biological macromolecules. This moiety can form covalent bonds with nucleophilic sites on proteins or DNA, a mechanism exploited in certain anticancer agents to induce cytotoxicity in rapidly dividing cells.[1]

Section 4: Analytical Quality Control Protocols

Ensuring the purity and identity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final API. The following protocols represent a self-validating system for quality control.

Diagram: Analytical QC Workflow

Caption: Standard quality control workflow for chemical intermediates.

Protocol 4.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the compound's purity and identifies any process-related impurities.

-

Objective: To determine the purity of 1-(2-Chloroethyl)piperidine-4-carbonitrile HCl by calculating the area percentage of the main peak.

-

Instrumentation: HPLC system with UV detector.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm. Rationale: The nitrile and amide bonds have some UV absorbance at low wavelengths, making this suitable for detection.

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Protocol 4.2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the chemical structure of a molecule.

-

Objective: To verify the identity and structural integrity of the compound.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz).

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O). Rationale: D₂O is an excellent solvent for hydrochloride salts and provides a clean spectrum without interfering solvent signals in the proton regions of interest.[6]

-

¹H NMR Acquisition: Acquire a proton spectrum. The expected spectrum should show characteristic signals for the piperidine ring protons and the two triplets of the chloroethyl group. Integration of the peaks should correspond to the number of protons in each environment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of all 8 unique carbon atoms in the molecule, including the nitrile carbon (C≡N) at a characteristic downfield shift (~120 ppm) and the carbons adjacent to the nitrogen and chlorine atoms.

-

Section 5: Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties.

-

Hazards: The compound is classified as an irritant.[3][7] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[8] Wear safety goggles, a lab coat, and nitrile gloves.[8]

-

Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[8] Do not ingest or allow contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]

References

Sources

- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]

- 2. This compound | 111041-03-3 [sigmaaldrich.com]

- 3. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride (CAS 111041-03-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride (CAS 111041-03-3), a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document delves into the chemical properties, synthesis, purification, and analytical characterization of this versatile building block. Furthermore, it explores its significant applications in drug discovery and development, with a focus on its role as a precursor to molecules targeting neurological disorders and certain cancers. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the handling and utilization of this important chemical entity.

Introduction: A Versatile Piperidine Intermediate

This compound is a bifunctional molecule featuring a piperidine ring, a reactive chloroethyl group, and a carbonitrile moiety.[1] The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics. The chloroethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is a cornerstone of its utility in synthetic chemistry.[1] The carbonitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, further expanding its synthetic potential.[1] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, making it amenable to a variety of reaction conditions and biological assays.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and for ensuring safety in the laboratory.

| Property | Value | Source |

| CAS Number | 111041-03-3 | [2] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | |

| Molecular Weight | 209.12 g/mol | |

| Appearance | Off-white to beige crystalline powder | [3] |

| Melting Point | 230-232 °C (decomposes) | [3] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in water | [1] |

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a comprehensive public database of spectra for this specific compound is limited, data from closely related piperidine derivatives can be used for interpretation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the chloroethyl group, and the methine proton at the 4-position of the piperidine ring.

-

¹³C NMR will display distinct peaks for the carbon atoms of the piperidine ring, the chloroethyl group, and the carbon of the nitrile group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic absorption band for the C≡N (nitrile) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic piperidine and ethyl groups will also be prominent.

-

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves a multi-step synthesis.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a suitable piperidine precursor with a chloroethylating agent.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

-

To a solution of piperidine-4-carbonitrile in a suitable solvent (e.g., ethanol or isopropanol), add a base such as potassium carbonate.

-

Slowly add 2-chloroethanol to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carbonitrile.

Step 2: Chlorination to 1-(2-Chloroethyl)piperidine-4-carbonitrile

-

Dissolve the crude 1-(2-hydroxyethyl)piperidine-4-carbonitrile in an inert solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude free base of 1-(2-chloroethyl)piperidine-4-carbonitrile.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, to achieve high purity.[4]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard technique for purity assessment.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification of the compound and to detect any volatile impurities. The free base form is more suitable for GC analysis.

| Parameter | Recommended Conditions |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The reactive chloroethyl group allows for the facile introduction of the piperidine-4-carbonitrile moiety into various molecular scaffolds via N-alkylation reactions.

Precursor to Neuroleptic and Antipsychotic Agents

While direct synthesis from the nitrile-containing intermediate is not widely documented, the structurally related 1-(2-chloroethyl)piperidine is a known precursor to several important drugs. It is plausible that the nitrile derivative could be used in analogous synthetic strategies, with the nitrile group serving as a handle for further chemical modification. For instance, intermediates with the chloroethylpiperidine core are used in the synthesis of antipsychotic drugs like Cariprazine .[5]

Intermediate for Spasmolytics and Other Therapeutic Agents

The related compound, 2-piperidinoethyl chloride hydrochloride, is a key intermediate in the synthesis of spasmolytics such as pitofenone hydrochloride and fenpiverinium bromide.[6] This highlights the importance of the chloroethylpiperidine scaffold in constructing molecules with diverse pharmacological activities.

Caption: Synthetic utility and potential applications of the title compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, causing irritation to the gastrointestinal tract.

-

Skin and Eye Irritation: Causes skin and eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its unique combination of a piperidine core, a reactive chloroethyl side chain, and a modifiable nitrile group makes it an attractive building block for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the pursuit of new and improved pharmaceuticals.

References

-

European Patent Office. (2013, July 31). Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. Retrieved from [Link]

-

SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

- Google Patents. (2016, April 13). United States Patent.

- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

-

MDPI. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved from [Link]

Sources

- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]

- 2. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. data.epo.org [data.epo.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Hazards of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. As a bifunctional molecule incorporating both a reactive alkylating agent and a nitrile moiety, this compound requires stringent safety protocols and a thorough understanding of its potential risks. This document synthesizes available data to provide a robust framework for its safe handling, storage, and disposal in a research and development setting.

Compound Profile and Inherent Hazards

This compound (CAS No. 111041-03-3) is a synthetic organic compound with the molecular formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.12 g/mol .[1][2] Its structure is characterized by a piperidine ring substituted at the 1-position with a 2-chloroethyl group and at the 4-position with a carbonitrile (nitrile) group. The hydrochloride salt form enhances its stability and solubility in aqueous media.[3]

The primary hazards associated with this compound stem from its bifunctional nature:

-

The 2-Chloroethyl Group: This functional group is a known alkylating agent, capable of forming covalent bonds with biological macromolecules such as DNA.[3][4] This reactivity is the basis for the cytotoxicity of many nitrogen mustards and related compounds used in chemotherapy.[4][5] Alkylating agents are often associated with severe health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[6][7] The parent compound, 1-(2-chloroethyl)piperidine hydrochloride, is classified as potentially causing genetic defects.[6][7]

-

The Piperidine-4-carbonitrile Moiety: While the nitrile group is generally considered metabolically stable, certain nitriles, particularly α-amino nitriles, can pose a toxicity risk through the potential metabolic release of cyanide.[8] Although the nitrile in this compound is on a fully substituted carbon, which typically reduces the likelihood of cyanide release, caution is still warranted.[8] The nitrile group can also undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[3]

The combination of these two reactive centers necessitates a cautious and well-informed approach to handling.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, the available information and data from structurally similar compounds allow for a comprehensive hazard assessment.

GHS Hazard Classification:

Based on available data, this compound is classified with the following hazard statements:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

However, considering the severe toxicity of the closely related 1-(2-chloroethyl)piperidine hydrochloride ("Fatal if swallowed," "Causes severe skin burns and eye damage," and "Suspected of causing genetic defects"), it is prudent to handle this compound with a higher degree of caution than the available GHS classification might suggest.[6][7]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1][2] |

| Molecular Weight | 209.12 g/mol | [1][2] |

| Appearance | White to pale yellow to beige solid/crystals | [9] |

| Melting Point | 230-232 °C (decomposes) | [9][10] |

| Solubility | Soluble in water | [3][9] |

| Sensitivity | Hygroscopic | [9] |

Toxicological Assessment

A thorough toxicological assessment is crucial for understanding the potential health effects of exposure.

Routes of Exposure:

-

Inhalation: As a crystalline powder, inhalation of dust can cause respiratory tract irritation.[1]

-

Skin Contact: Causes skin irritation and potentially severe burns, as suggested by data from its parent compound.[1][6] The chloroethyl moiety can be absorbed through the skin, leading to systemic toxicity.

-

Eye Contact: Causes serious eye irritation and potentially severe damage, including burns.[1][6]

-

Ingestion: Harmful if swallowed, with the parent compound being classified as fatal if swallowed.[1][6] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[9]

Potential Health Effects:

-

Acute Effects: Irritation and burns to the skin, eyes, and respiratory tract. Systemic toxicity may occur upon absorption.

-

Chronic Effects: Due to the alkylating nature of the 2-chloroethyl group, there is a significant concern for long-term effects such as mutagenicity (suspected of causing genetic defects) and carcinogenicity, although specific data for this compound is lacking.[6][7]

Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is essential for safe storage and handling.

-

Stability: The compound is stable under normal storage conditions but is hygroscopic and should be protected from moisture.[9]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[11][12]

-

Reactivity of the Chloroethyl Group: The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is a potent electrophile and readily reacts with nucleophiles. This is a common mechanism for the alkylating activity of nitrogen mustards.

Safe Handling and Personal Protective Equipment (PPE)

A stringent set of handling procedures and the consistent use of appropriate PPE are paramount to minimizing exposure risk.

Engineering Controls:

-

All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: A lab coat, closed-toe shoes, and chemically resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving.

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Handling Procedures:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Prepare a designated work area for handling this compound.

Storage and Disposal

Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[11]

-

Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials, including empty containers and disposable PPE, should be treated as hazardous waste.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Avoid generating dust.

-

For large spills, contact your institution's EHS department immediately.

Experimental Protocols: Decontamination

Given the hazardous nature of this compound, especially its alkylating properties, effective decontamination of work surfaces and equipment is essential.

General Decontamination Protocol:

-

Preparation: Prepare a decontamination solution. A common solution for deactivating alkylating agents is a freshly prepared 10% solution of sodium thiosulfate in water. A basic solution (e.g., 1 M sodium hydroxide) can also be used to hydrolyze the chloroethyl group, but this should be used with caution and consideration of the materials being decontaminated.

-

Application: Liberally apply the decontamination solution to the contaminated surface or equipment.

-

Contact Time: Allow the solution to remain in contact with the surface for a sufficient time (e.g., at least one hour) to ensure complete deactivation.

-

Rinsing: Thoroughly rinse the surface with water.

-

Verification: For critical applications, wipe testing of the decontaminated surface can be performed to ensure no residual compound remains.

Visualizations

Logical Relationship of Hazards:

Caption: Inherent hazards of the bifunctional compound.

Experimental Workflow for Safe Handling:

Caption: Workflow for safe handling of the compound.

Conclusion

This compound is a valuable research chemical with significant potential hazards. Its bifunctional nature as both an alkylating agent and a nitrile-containing compound necessitates a high level of caution and adherence to stringent safety protocols. While specific toxicological data is limited, a conservative approach based on the known hazards of its constituent moieties is essential for ensuring the safety of all laboratory personnel. By understanding the information presented in this guide and implementing the recommended safety measures, researchers can mitigate the risks associated with the handling and use of this compound.

References

-

Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

1-(2-Chloroethyl)piperidine hydrochloride - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]

-

A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study | Request PDF - ResearchGate. (2025, August 9). Retrieved January 12, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hazardous Waste - Decontamination | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 12, 2026, from [Link]

-

Decontamination procedures for chemical process equipment. - CDC Stacks. (n.d.). Retrieved January 12, 2026, from [Link]

-

A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed. (2009, February 15). Retrieved January 12, 2026, from [Link]

-

Decontamination 101: Dealing with CBRN Threats - MIRA Safety. (2025, June 17). Retrieved January 12, 2026, from [Link]

-

CHAPTER 71 - Rapid Decontamination of Chemical Warfare Agents - Prevor. (n.d.). Retrieved January 12, 2026, from [Link]

-

Safe handling of cytostatic drugs: recommendations from independent science - PubMed. (2024, April 23). Retrieved January 12, 2026, from [Link]

-

Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy - Liv Hospital. (n.d.). Retrieved January 12, 2026, from [Link]

-

Major bifunctional (alkylating) agents associated with the risk of occurrence of t-MN. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

The effects of bifunctional alkylating agents on DNA. Note the... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | 111041-03-3 [sigmaaldrich.com]

- 2. 1-(2-CHLOROETHYL)PIPERIDINE-4-CARBONITRILEHYDROCHLORIDE CAS#: [m.chemicalbook.com]

- 3. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]

- 4. Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy [int.livhospital.com]

- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Research Potential of 1-(2-Chloroethyl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)piperidine-4-carbonitrile is a synthetically versatile molecule poised for significant exploration in medicinal chemistry and materials science. Its structure, featuring a piperidine ring, a reactive chloroethyl group, and a nitrile functional group, offers a trifecta of opportunities for novel molecular design and development.[1] This guide provides an in-depth analysis of promising research avenues, grounded in the established reactivity of its constituent moieties and the pharmacological significance of the piperidine scaffold. We will explore its potential as a key intermediate in the synthesis of complex heterocyclic systems, a foundational scaffold for the development of new therapeutic agents, and a subject for advanced analytical methodology.

Core Molecular Attributes and Strategic Value

1-(2-Chloroethyl)piperidine-4-carbonitrile is characterized by a unique combination of functional groups that make it a valuable starting point for diverse chemical syntheses. The piperidine ring is a well-established "privileged scaffold" in drug discovery, frequently incorporated into pharmaceuticals to enhance bioavailability and tailor pharmacokinetic profiles.[2][3][4][5] The electrophilic 2-chloroethyl group is highly reactive towards nucleophiles, facilitating a range of substitution and cyclization reactions.[1][6] Concurrently, the nitrile group serves as a versatile precursor to amines, carboxylic acids, and other functional groups, further expanding the synthetic possibilities.[1][7]

Table 1: Key Physicochemical and Structural Information

| Property | Value |

| CAS Number | 108890-51-3[8] |

| Molecular Formula | C8H13ClN2[1] |

| Molecular Weight | 172.66 g/mol [8] |

| Key Functional Groups | Piperidine, Chloroethyl (electrophile), Nitrile |

| Primary Hydrochloride Salt CAS | 111041-03-3[9][10] |

Potential Research Area 1: A Nexus for Complex Heterocycle Synthesis

The inherent reactivity of 1-(2-chloroethyl)piperidine-4-carbonitrile makes it an ideal precursor for constructing novel and complex heterocyclic frameworks. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.

Intramolecular Cyclization Strategies

The proximity of the reactive chloroethyl group to the functionalizable nitrile opens pathways for intramolecular cyclization reactions. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by base-mediated cyclization, could yield novel spiro-lactam structures. These rigidified scaffolds are of high interest in drug design for their ability to pre-organize pharmacophoric elements.

Workflow for Spiro-Lactam Synthesis:

Caption: Proposed synthetic pathway to a novel spiro-lactam.

Building Block for Fused Ring Systems

The chloroethyl group can act as an anchor point for the construction of fused bicyclic systems. Reaction with bifunctional nucleophiles could lead to the formation of piperazine or other diazepine-fused piperidines, which are common motifs in centrally active agents. The high reactivity of bis(2-chloroethyl)amine, a related structure, in forming such heterocyclic systems is well-documented.[6]

Potential Research Area 2: Scaffold for Novel Therapeutics

The piperidine-4-carbonitrile core is present in numerous biologically active compounds, suggesting that derivatives of 1-(2-chloroethyl)piperidine-4-carbonitrile could be tailored to interact with a variety of pharmacological targets.[11]

Targeting Neurological Disorders

Piperidine derivatives are widely recognized for their application in pharmaceuticals targeting neurological disorders.[11] The structural framework of 1-(2-chloroethyl)piperidine-4-carbonitrile is amenable to modifications that could lead to potent ligands for targets such as sigma receptors, which have been implicated in conditions like neuropathic pain and psychiatric disorders. A research program could involve the synthesis of a focused library of derivatives for screening against a panel of CNS receptors. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has been successfully prepared and evaluated.[12]

Experimental Workflow for CNS Target Screening:

Caption: Integrated workflow from library synthesis to lead optimization.

Development of Anticancer Agents

The chloroethyl moiety is a classic alkylating group, a feature exploited in many chemotherapeutic agents to induce cytotoxicity in rapidly dividing cancer cells.[1][13] Research could focus on developing derivatives of 1-(2-chloroethyl)piperidine-4-carbonitrile as targeted alkylating agents. The piperidine ring could be functionalized with moieties that direct the molecule to specific cancer-related proteins, thereby enhancing efficacy and reducing off-target toxicity. Piperidine derivatives have shown promise for their antimicrobial and anticancer properties.[11]

Potential Research Area 3: Advanced Analytical and Methodological Development

The synthesis and application of novel derivatives of 1-(2-chloroethyl)piperidine-4-carbonitrile will necessitate the development of robust analytical methods for their characterization, quantification, and quality control.

Chiral Separations

Introduction of stereocenters during derivatization will require the development of chiral high-performance liquid chromatography (HPLC) methods to separate and quantify enantiomers. As biological activity is often stereospecific, this is a critical step in the development of any pharmaceutical agent.

In-depth Spectroscopic and Crystallographic Analysis

A comprehensive understanding of the three-dimensional structure of newly synthesized derivatives is crucial for structure-activity relationship (SAR) studies. Advanced techniques such as 2D NMR spectroscopy and single-crystal X-ray diffraction should be employed to unambiguously determine the structure and stereochemistry of key compounds.

Conclusion

1-(2-Chloroethyl)piperidine-4-carbonitrile is a molecule of considerable untapped potential. Its versatile chemical handles and privileged core structure make it a prime candidate for exploration in the synthesis of novel heterocycles and the development of new therapeutic agents. The research avenues outlined in this guide provide a strategic framework for academic and industrial researchers to unlock the full potential of this promising chemical entity. Future investigations in these areas are likely to yield significant contributions to the fields of organic synthesis and medicinal chemistry.

References

Sources

- 1. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. molcore.com [molcore.com]

- 9. 111041-03-3 Cas No. | 1-(2-Chloroethyl)piperidine-4-carbonitrilehydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 10. 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride | 111041-03-3 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

Biological activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in numerous pharmaceutical agents across various therapeutic areas.[1][2] This technical guide focuses on a specific, highly reactive scaffold: 1-(2-Chloroethyl)piperidine-4-carbonitrile (1-CEPCN) and its derivatives. The presence of the electrophilic 2-chloroethyl group confers significant potential for covalent modification of biological targets, making this class of compounds a subject of interest for drug discovery, particularly in oncology and infectious diseases. This document provides a comprehensive overview of the synthesis, mechanisms of action, diverse biological activities, and key experimental protocols for evaluating 1-CEPCN derivatives, intended for researchers, medicinal chemists, and drug development professionals.

The 1-(2-Chloroethyl)piperidine-4-carbonitrile Scaffold: A Privileged Structure for Covalent Targeting

The 1-CEPCN molecule, with the chemical formula C8H13ClN2, is a versatile intermediate in pharmaceutical development.[3] Its structure is characterized by a stable piperidine ring substituted with two key functional groups: a reactive 2-chloroethyl group at the 1-position and a carbonitrile group at the 4-position.[3]

-

The Piperidine Core : This saturated heterocycle is a "privileged scaffold," meaning it is frequently found in biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for optimized interactions with biological targets.[1]

-

The 2-Chloroethyl Group : This is the primary driver of the scaffold's biological reactivity. It functions as a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in macromolecules like DNA and proteins. This reactivity is analogous to that of classical nitrogen mustards used in chemotherapy.[4]

-

The Carbonitrile Moiety : The nitrile group is a versatile functional handle. It can be maintained as a polar interaction point in a binding pocket or chemically transformed into other functional groups, such as primary amines or carboxylic acids, to modulate the compound's physicochemical properties and explore structure-activity relationships (SAR).[3]

Synthetic Pathways and Derivatization Strategies

The generation of a library of 1-CEPCN derivatives begins with the synthesis of the core structure, which can then be elaborated through various chemical transformations.

Synthesis of the Core Scaffold

The 1-CEPCN core is typically synthesized via direct alkylation of a pre-existing piperidine derivative. A common method involves the reaction of piperidine-4-carbonitrile with a 2-chloroethylating agent, such as 1-bromo-2-chloroethane, under basic conditions.[3] The choice of base and solvent is critical to optimize yield and minimize side reactions.

Key Derivatization Approaches

The true utility of the 1-CEPCN scaffold lies in its potential for diversification. The primary points for modification are the chloroethyl and carbonitrile groups.

-

Nucleophilic Substitution : The chlorine atom on the ethyl chain is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups (e.g., azides, thiols, secondary amines) to modulate biological activity and target specificity.

-

Carbonitrile Group Modification : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced using agents like lithium aluminum hydride to produce a primary amine.[3] These transformations dramatically alter the polarity, charge, and hydrogen bonding capacity of the molecule.

Core Mechanism of Action: Covalent Alkylation via an Aziridinium Intermediate

The biological activity of many 1-CEPCN derivatives, particularly their cytotoxicity, is rooted in the reactivity of the 2-chloroethylamino moiety. This group undergoes a rate-determining intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as an aziridinium ion.[4]

This reactive intermediate is then aggressively attacked by biological nucleophiles. A primary target in the context of anticancer activity is the N7 position of guanine bases in DNA.[3] This alkylation event leads to DNA damage, replication stress, and the induction of apoptotic cell death pathways.[5] This mechanism is a hallmark of many successful chemotherapeutic agents.

A Survey of Biological Activities

Derivatives of the 1-CEPCN scaffold have been investigated for several therapeutic applications, leveraging their inherent reactivity and the versatility of the piperidine core.

Anticancer and Cytotoxic Activity

The most prominent application for this class of compounds is in oncology. The ability to alkylate DNA makes them potent cytotoxic agents against rapidly dividing cancer cells.[3] Numerous studies have explored the synthesis of novel piperidine derivatives as cytotoxic agents.[6][7] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit cell growth by 50%.

Table 1: Representative Cytotoxic Activity of Hypothetical 1-CEPCN Derivatives

| Compound ID | R-Group Modification (at Chloro- position) | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 1-CEPCN | -Cl (Parent) | MCF-7 (Breast) | 15.2 |

| Deriv-A | -N3 (Azido) | HepG2 (Liver) | 8.5 |

| Deriv-B | -S-Ph (Thiophenyl) | A549 (Lung) | 5.1 |

| Deriv-C | -NH-Bn (Benzylamino) | MCF-7 (Breast) | 11.8 |

Data are hypothetical and for illustrative purposes.

Antimicrobial Properties

The piperidine scaffold is also found in various antimicrobial agents. Specific derivatives have shown promise against clinically relevant pathogens. For instance, certain piperidine compounds have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8]

Table 2: Reported Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound 8 | M. tuberculosis | 2 | [8] |

| Compound 9 | M. tuberculosis | 4 |[8] |

Other Therapeutic Areas

The versatility of the 1-CEPCN scaffold extends beyond covalent modifiers. It serves as a key intermediate in the synthesis of drugs targeting a range of conditions, including neurological disorders and metabolic diseases like type II diabetes, where related structures are used to synthesize dipeptidyl peptidase-IV (DPP-IV) inhibitors.[3][8]

Key Experimental Protocols for Biological Evaluation

Rigorous and standardized assays are essential to characterize the biological activity of newly synthesized derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The intensity of this color is directly proportional to the number of living cells.[9]

Step-by-Step Protocol:

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

-

Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation : Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compounds to exert their effects.[7][9]

-

MTT Addition : Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[9]

-

Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, producing a purple solution.

-

Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the compound concentration (log scale) and use non-linear regression to calculate the IC50 value.

Conclusion and Future Perspectives

The 1-(2-chloroethyl)piperidine-4-carbonitrile scaffold represents a powerful platform for the development of novel therapeutic agents, particularly covalent inhibitors for oncology. Its inherent reactivity, conferred by the chloroethyl group, combined with the synthetic tractability of the piperidine ring and carbonitrile moiety, provides medicinal chemists with a rich framework for generating diverse chemical libraries.

Future research should focus on enhancing tumor selectivity to minimize off-target toxicity, a common challenge with alkylating agents. This could be achieved by appending tumor-targeting moieties or by designing derivatives that are selectively activated within the tumor microenvironment. Furthermore, exploring the scaffold's potential in other areas, such as targeted protein degradation (as part of PROTACs) or as selective enzyme inhibitors beyond oncology, remains a promising avenue for continued investigation.

References

- Evaluating the Cytotoxicity of Piperidine Analogs: Applic

- 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 - Smolecule.

- Synthesis and cytotoxic activity of some deriv

- 1-(2-Chloroacetyl)piperidine-4-carbonitrile - Benchchem.

- Piperine and piperidine-induced caspase pathway for activating cell...

-

Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI. [Link]

-

Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed. [Link]

-

Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. [Link]

- The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance - Benchchem.

-

a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action: 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride. While primarily utilized as a versatile chemical intermediate in the synthesis of a range of pharmaceuticals, its intrinsic chemical reactivity, conferred by the 2-chloroethylamino moiety, suggests a potent and specific mode of biological activity.[1] This document elucidates the formation of a highly electrophilic aziridinium ion intermediate and its subsequent role as a DNA alkylating agent. We will explore the causality behind its cytotoxic potential, the influence of the piperidine and carbonitrile functionalities on its pharmacokinetic and pharmacodynamic profiles, and propose a suite of self-validating experimental protocols for the empirical investigation of its mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology.

Introduction: A Precursor with Latent Potential

This compound is a piperidine derivative recognized principally as a key building block in the synthesis of drugs targeting neurological disorders and cancers.[1] Its hydrochloride salt form enhances stability and aqueous solubility, rendering it suitable for a variety of synthetic and biological applications. The molecule's structure, featuring a reactive chloroethyl group, a piperidine ring, and a carbonitrile function, suggests a complex interplay of chemical and biological properties. While its direct therapeutic application is not established, understanding its intrinsic mechanism of action is paramount for predicting the bioactivity of its derivatives and for identifying potential toxicological liabilities.

The central hypothesis of this guide is that the primary mechanism of action of this compound is covalent modification of biological macromolecules, principally DNA, through alkylation. This activity is driven by the intramolecular cyclization of the 2-chloroethylamino group to form a highly reactive aziridinium ion.

The Core Mechanism: Aziridinium Ion Formation and DNA Alkylation

The pharmacological and toxicological potential of 2-chloroethylamines is intrinsically linked to their ability to form highly reactive aziridinium ion intermediates. This process is a classic example of neighboring group participation, where the nitrogen atom of the piperidine ring acts as an intramolecular nucleophile, displacing the chloride ion.

This aziridinium ion is a potent electrophile due to the strained three-membered ring, making it highly susceptible to attack by nucleophiles. In a biological milieu, the most significant nucleophilic targets are the electron-rich centers in DNA, particularly the N7 position of guanine residues. The covalent adduction of the piperidine moiety to the DNA backbone disrupts its normal function, leading to a cascade of cytotoxic effects, including the inhibition of DNA replication and transcription, and the induction of programmed cell death (apoptosis). This mechanism is characteristic of classical alkylating agents used in chemotherapy.

The Role of Constituent Moieties

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, particularly for centrally acting agents. Its presence in a molecule can significantly influence:

-

Pharmacokinetics: The piperidine moiety can modulate a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. It often enhances membrane permeability and can facilitate transport across the blood-brain barrier.

-

Receptor Interactions: The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, which can contribute to a longer biological half-life.

The Carbonitrile Group: A Modulator of Potency and Polarity

The carbonitrile group (-C≡N) is a versatile functional group in drug design that can:

-

Act as a Bioisostere: It can mimic other functional groups, such as a carbonyl or a halide, influencing binding affinity and selectivity.

-

Modulate Polarity: It can increase the polarity of a molecule, which can affect its solubility and interactions with biological targets.

-

Serve as a Synthetic Handle: The carbonitrile group can be readily converted to other functional groups, such as amines or carboxylic acids, allowing for the generation of diverse chemical libraries.

Contextualizing the Mechanism: Insights from Synthesized Pharmaceuticals

The utility of 1-(2-Chloroethyl)piperidine as a precursor for various pharmaceuticals provides a strong basis for inferring its mechanism of action. Several drugs are synthesized using the closely related intermediate 1-(2-chloroethyl)piperidine hydrochloride, which shares the same reactive chloroethylamino moiety.

| Drug | Therapeutic Class | Relevance to Mechanism |

| Pitofenone | Antispasmodic | While its primary action is musculotropic, the synthesis involves the alkylation of a phenol by the chloroethylpiperidine moiety, demonstrating the reactivity of this group. |

| Fenpiverinium bromide | Anticholinergic, Antispasmodic | The synthesis utilizes the chloroethylpiperidine to introduce the piperidinylethyl group, which is crucial for its anticholinergic activity. |

| Cloperastine | Antitussive | The synthesis involves the etherification of a benzhydrol derivative with a piperidino-ethanol derivative, which can be formed from 1-(2-chloroethyl)piperidine.[2] |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Used in the treatment of osteoporosis and to reduce the risk of breast cancer, its synthesis involves the coupling of 1-(2-chloroethyl)piperidine to a benzothiophene core.[2][3] |

The use of this precursor in the synthesis of anticancer agents like Raloxifene is particularly noteworthy, as it aligns with the proposed DNA alkylating mechanism.

Experimental Validation: A Self-Validating Protocol Suite

To empirically validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, where the results of one experiment inform and corroborate the findings of another.

Confirmation of Aziridinium Ion Formation

Objective: To demonstrate the formation of the reactive aziridinium intermediate in a physiologically relevant environment.

Methodology: Colorimetric Assay using 4-(4-Nitrobenzyl)pyridine (NBP)

-

Principle: NBP is a chromogenic trapping agent that reacts with electrophiles to produce a colored product, which can be quantified spectrophotometrically.

-

Protocol:

-

Prepare a solution of this compound in a buffered aqueous solution (e.g., PBS, pH 7.4) at 37°C.

-

Add a solution of NBP in a suitable solvent (e.g., acetone).

-

Monitor the formation of the colored adduct over time by measuring the absorbance at a specific wavelength (typically around 560 nm).

-

The rate of color formation is proportional to the rate of aziridinium ion formation.

-

Causality and Self-Validation: A time-dependent increase in absorbance would provide direct evidence for the generation of a reactive electrophilic species. The experiment should include a negative control (e.g., a non-alkylating piperidine derivative) which should not produce a colored product.

In Vitro DNA Alkylation Assays

Objective: To demonstrate that the compound can directly alkylate DNA.

Methodology 1: Ethidium Bromide Fluorescence Intercalation Assay

-

Principle: Covalent modification of DNA can alter its conformation, which in turn affects the fluorescence of intercalating dyes like ethidium bromide.

-

Protocol:

-

Incubate purified DNA (e.g., calf thymus DNA) with varying concentrations of this compound.

-

After incubation, add ethidium bromide and measure the fluorescence intensity.

-

A decrease in fluorescence intensity compared to a control (DNA without the compound) suggests DNA modification.

-

Methodology 2: Gel Electrophoresis Mobility Shift Assay

-

Principle: Alkylation of DNA can alter its charge and conformation, leading to a change in its migration pattern during gel electrophoresis.

-

Protocol:

-

Incubate a plasmid DNA with the compound.

-

Run the treated and untreated DNA on an agarose gel.

-

A shift in the band corresponding to the plasmid DNA or the appearance of smeared bands would indicate covalent modification.

-

Causality and Self-Validation: Consistent results across both assays (decreased fluorescence and mobility shift) would provide strong evidence for direct DNA interaction and modification.

Cellular Cytotoxicity and Apoptosis Assays

Objective: To demonstrate that the compound induces cell death, consistent with the action of a DNA alkylating agent.

Methodology 1: MTT or Resazurin Cell Viability Assay

-

Principle: These assays measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of cytotoxicity.

-

Protocol:

-

Culture a cancer cell line (e.g., HeLa or A549) in 96-well plates.

-

Treat the cells with a range of concentrations of the compound for 24-72 hours.

-

Add MTT or resazurin reagent and measure the resulting colorimetric or fluorometric signal.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

Methodology 2: Annexin V/Propidium Iodide Flow Cytometry Assay

-

Principle: This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide).

-

Protocol:

-

Treat cells with the compound at concentrations around the IC50 value.

-

Stain the cells with fluorescently labeled Annexin V and propidium iodide.

-

Analyze the cell populations using a flow cytometer.

-

Causality and Self-Validation: A dose-dependent decrease in cell viability, coupled with an increase in the apoptotic cell population, would strongly support the proposed cytotoxic mechanism of action.

Conclusion